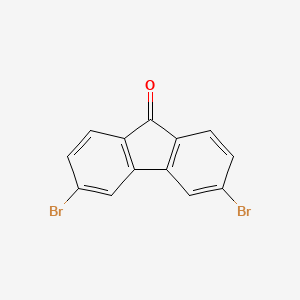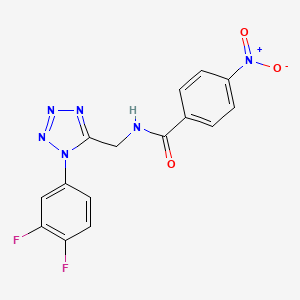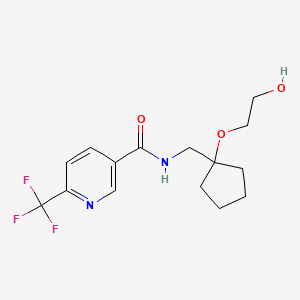
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl ring, a hydroxyethoxy group, and a trifluoromethyl-substituted nicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps:
-
Formation of the Cyclopentyl Intermediate: : The initial step involves the preparation of the cyclopentyl intermediate. This can be achieved through the reaction of cyclopentyl bromide with ethylene glycol in the presence of a base such as potassium carbonate to form 1-(2-hydroxyethoxy)cyclopentane.
-
Nicotinamide Derivative Synthesis: : The next step involves the synthesis of the nicotinamide derivative. This is done by reacting 6-chloronicotinic acid with trifluoromethylamine under acidic conditions to yield 6-(trifluoromethyl)nicotinic acid.
-
Coupling Reaction: : The final step is the coupling of the cyclopentyl intermediate with the nicotinamide derivative. This is typically carried out using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms can enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
-
Oxidation: : The hydroxyethoxy group can be oxidized to form a corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
-
Reduction: : The nitro group in the nicotinamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation over a palladium catalyst.
-
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acetic acid.
Reduction: LiAlH4 in dry ether, hydrogenation with Pd/C.
Substitution: Nucleophiles such as thiols, amines, or alcohols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes from the hydroxyethoxy group.
Reduction: Conversion of nitro groups to amines.
Substitution: Replacement of the trifluoromethyl group with other functional groups.
Scientific Research Applications
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound is investigated for its potential as a therapeutic agent due to its structural similarity to nicotinamide derivatives, which are known to exhibit various biological activities, including anti-inflammatory and anticancer properties.
-
Biological Studies: : It is used in studies related to enzyme inhibition, particularly those involving nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
-
Materials Science: : The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or photonic properties.
-
Chemical Biology: : It serves as a probe in chemical biology to study the interactions and functions of nicotinamide-containing biomolecules.
Mechanism of Action
The mechanism of action of N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide involves its interaction with molecular targets such as NAD-dependent enzymes. The compound can mimic the structure of NAD, allowing it to bind to the active sites of these enzymes and modulate their activity. This interaction can lead to the inhibition or activation of enzymatic pathways, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: A simpler analog that lacks the cyclopentyl and trifluoromethyl groups.
6-(Trifluoromethyl)nicotinamide: Similar structure but without the hydroxyethoxycyclopentyl moiety.
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)nicotinamide: Lacks the trifluoromethyl group.
Uniqueness
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-6-(trifluoromethyl)nicotinamide is unique due to the combination of its cyclopentyl ring, hydroxyethoxy group, and trifluoromethyl-substituted nicotinamide moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O3/c16-15(17,18)12-4-3-11(9-19-12)13(22)20-10-14(23-8-7-21)5-1-2-6-14/h3-4,9,21H,1-2,5-8,10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUUSYKWTESSXPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
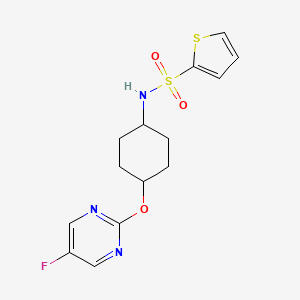
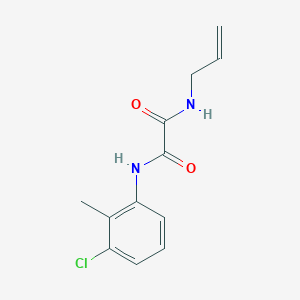
![5-bromo-N-[2-(dimethylamino)ethyl]-N-(oxan-4-yl)furan-2-carboxamide](/img/structure/B2796102.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2796103.png)

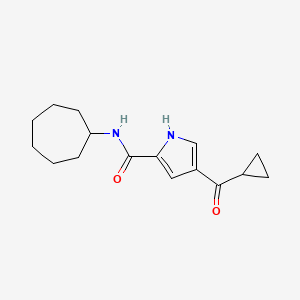
![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)
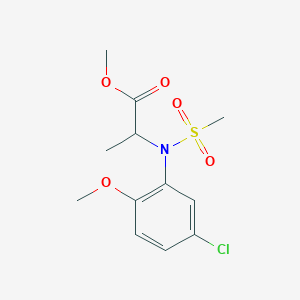
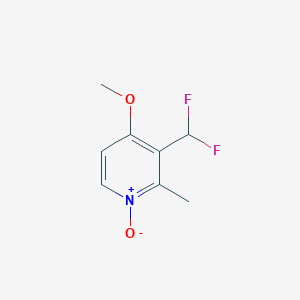

![1-(1-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)pyrrolidin-3-ol](/img/structure/B2796119.png)
![ethyl 5-[5-acetyl-3-(benzoylamino)-2-oxo-2H-pyran-6-yl]-3-isoxazolecarboxylate](/img/structure/B2796120.png)
